molecular formula C18H16N2O3S B4850408 N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE

Cat. No.: B4850408
M. Wt: 340.4 g/mol
InChI Key: LZIXNBNKAHMLML-UHFFFAOYSA-N
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Description

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE is a complex organic compound with a molecular formula of C18H16N2O2S2 This compound is characterized by its unique structure, which includes a thiophene ring, a furan ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This step involves the reaction of the thiophene derivative with an isocyanate or carbamoyl chloride in the presence of a base.

    Attachment of the Furan Ring: The final step involves the coupling of the furan ring to the thiophene-carbamoyl intermediate using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-THIOPHENE CARBOXAMIDE: Similar structure but with a thiophene carboxamide group instead of a furan ring.

    3-(N-(3,4-DIMETHYLPHENYL)CARBAMOYL)-5-NORBORNENE-2-CARBOXYLIC ACID: Contains a norbornene ring instead of a thiophene ring.

Uniqueness

N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE is unique due to its combination of a thiophene ring, a furan ring, and a carbamoyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-5-6-12(8-11(10)2)13-9-24-18(15(13)16(19)21)20-17(22)14-4-3-7-23-14/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIXNBNKAHMLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE
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N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE
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N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE
Reactant of Route 4
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE
Reactant of Route 5
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE
Reactant of Route 6
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-2-THIENYL]-2-FURAMIDE

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